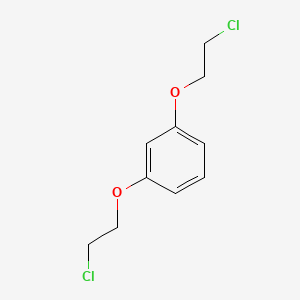

Benzene, 1,3-bis(2-chloroethoxy)-

Description

BenchChem offers high-quality Benzene, 1,3-bis(2-chloroethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,3-bis(2-chloroethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63807-84-1 |

|---|---|

Molecular Formula |

C10H12Cl2O2 |

Molecular Weight |

235.10 g/mol |

IUPAC Name |

1,3-bis(2-chloroethoxy)benzene |

InChI |

InChI=1S/C10H12Cl2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 |

InChI Key |

VVQCLPAXTIKHQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCl)OCCCl |

Origin of Product |

United States |

Foundational & Exploratory

Solubility of 1,3-bis(2-chloroethoxy)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1,3-bis(2-chloroethoxy)benzene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide offers a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1,3-bis(2-chloroethoxy)benzene in common organic solvents. As a key intermediate in various synthetic pathways, a thorough grasp of its solubility profile is critical for researchers, process chemists, and drug development professionals for optimizing reaction conditions, purification strategies, and formulation development. Due to a lack of publicly available experimental solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, provides a theoretically derived predictive solubility profile, and presents a robust, field-proven experimental protocol for its empirical determination.

Molecular Profile and Physicochemical Characteristics

To predict the solubility of a compound, we must first understand its structure and inherent physicochemical properties. 1,3-bis(2-chloroethoxy)benzene is an aromatic ether with the following key structural features:

-

A central benzene ring: This core is hydrophobic and nonpolar.

-

Two ether (ethoxy) groups: The oxygen atoms in the ether linkages are capable of acting as hydrogen bond acceptors and introduce polarity.[1]

-

Two terminal chlorine atoms: These halogen atoms increase the molecular weight and add to the overall polarity of the molecule.

These features create a molecule of intermediate polarity with a significant nonpolar character from the benzene ring, but with polar contributions from the chloroethoxy side chains.

Table 1: Physicochemical Properties of 1,3-bis(2-chloroethoxy)benzene

| Property | Value / Information | Source |

| IUPAC Name | 1,3-bis(2-chloroethoxy)benzene | - |

| CAS Number | 63807-84-1 | [2] |

| Molecular Formula | C₁₀H₁₂Cl₂O₂ | [2] |

| Molecular Weight | 235.11 g/mol | - |

| Appearance | Not experimentally determined; likely a liquid or low-melting solid. | - |

| Predicted LogP | Not explicitly calculated; likely in the range of 3-4 based on similar structures. | - |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 2 (The ether oxygens) | - |

Theoretical Principles of Solubility: "Like Dissolves Like"

The foundational principle governing solubility is "like dissolves like."[4][5][6] This empirical rule states that substances with similar intermolecular forces and polarity will be mutually soluble.[7] The dissolution process is an energy-dependent balance between solute-solute, solvent-solvent, and solute-solvent interactions.[2] A solute dissolves when the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

The primary intermolecular forces at play are:

-

London Dispersion Forces: Weak forces present in all molecules, dominant in nonpolar compounds.

-

Dipole-Dipole Interactions: Occur between molecules with permanent dipoles (polar molecules).

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F).[8]

These principles allow us to classify solvents and predict their ability to dissolve a given solute.[3]

Predicted Solubility Profile

Based on the molecular structure and theoretical principles, we can predict the solubility of 1,3-bis(2-chloroethoxy)benzene in various classes of organic solvents. The molecule's dual nature—a nonpolar aromatic core and two moderately polar side chains—suggests it will be most soluble in solvents of intermediate polarity.

Table 2: Predicted Qualitative Solubility of 1,3-bis(2-chloroethoxy)benzene

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The nonpolar solvent can interact with the benzene ring via dispersion forces, but the polar chloroethoxy groups are unfavorable, limiting solubility. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic solvent interacts favorably with the benzene ring (π-π stacking), and its moderate polarizability can accommodate the side chains better than alkanes. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a similar polarity profile. The C-Cl dipoles in both the solute and solvent lead to strong dipole-dipole interactions. |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether, Ethyl Acetate | High | These solvents have ether or ester groups that are structurally similar to the solute's side chains, leading to favorable dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate to High | These solvents are more polar. While they will dissolve the compound, the large nonpolar ring may limit miscibility compared to THF or DCM. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | These solvents are dominated by strong hydrogen-bonding networks. The solute can act as a hydrogen bond acceptor but cannot donate, and its large hydrophobic core disrupts the solvent's network, limiting solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble to Very Low | The large, nonpolar benzene ring and lack of hydrogen bond donating ability make it energetically unfavorable to dissolve in highly polar, hydrogen-bonded solvents like water.[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To move from prediction to empirical data, a standardized experimental protocol is required. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound in a specific solvent at a given temperature.[9] This protocol is a self-validating system when performed with appropriate controls and calibration.

Causality Behind Experimental Choices:

-

Using Excess Solid: Adding an excess of the solute ensures that the resulting solution is truly saturated, which is the definition of equilibrium solubility.[9]

-

Prolonged Agitation (24-72h): Many compounds, especially those with stable crystal lattices, dissolve slowly. A long equilibration time is necessary to ensure the system has reached a true thermodynamic equilibrium between the dissolved and undissolved states.[9]

-

Constant Temperature: Solubility is highly temperature-dependent. A temperature-controlled shaker or water bath is critical for reproducibility and accuracy.

-

Centrifugation and Filtration: These steps are crucial to completely separate the undissolved solid from the saturated solution. Using a fine-pored (e.g., 0.22 µm) chemically inert filter (like PTFE) prevents microscopic solid particles from entering the sample for analysis, which would artificially inflate the measured concentration.[9]

-

Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique for determining the concentration of the solute in the filtrate.[9] A pre-established calibration curve with known concentrations is essential for converting the analytical signal (e.g., peak area) into a precise solubility value (e.g., mg/mL).

Experimental Workflow Diagram

Step-by-Step Methodology

1. Materials and Reagents:

-

1,3-bis(2-chloroethoxy)benzene (solute)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps and PTFE septa

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

2. Procedure:

-

Preparation: Add an excess amount of 1,3-bis(2-chloroethoxy)benzene (e.g., 50-100 mg) to a glass vial. The exact amount should be enough to ensure solid remains after equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for 24 to 72 hours.

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same temperature for 1-2 hours. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[9]

-

Filtration: Carefully draw the clear supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step must be done carefully to avoid disturbing the solid pellet.[9]

-

Dilution: If necessary, accurately dilute a known volume of the filtrate with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the sample using the pre-calibrated HPLC method to determine its concentration.

3. Data Analysis:

-

Calculate the concentration in the original filtrate, accounting for any dilutions.

-

The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Report the solubility in standard units, such as mg/mL or moles/L.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 1,3-bis(2-chloroethoxy)benzene is not widely available, related chloro-aromatic compounds are known to be irritants.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

1,3-bis(2-chloroethoxy)benzene is a molecule of intermediate polarity, characterized by a nonpolar aromatic core and two moderately polar chloroethoxy side chains. Based on the principle of "like dissolves like," it is predicted to have high solubility in halogenated and polar aprotic solvents such as dichloromethane, THF, and ethyl acetate. Its solubility is expected to be moderate in aromatic solvents and lower in both nonpolar alkanes and polar protic solvents like ethanol. For definitive quantitative data, the equilibrium shake-flask method detailed in this guide provides a reliable and scientifically sound protocol for its determination. This combination of theoretical prediction and empirical methodology equips researchers with the necessary tools to effectively utilize this compound in their work.

References

- University of Waterloo. (2023, August 31). Solubility of Organic Compounds.

- Chemsrc. (2025, August 27). (2-Chloroethoxy)benzene | CAS#:622-86-6.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- University of Alberta. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- Fiveable. (2025, August 15). Like Dissolves Like Definition.

- Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility.

- TCI Chemicals. (2025, February 12). SAFETY DATA SHEET - 1,4-Bis(2-chloroethyl)benzene.

- Thermo Fisher Scientific. (2025, September 05). SAFETY DATA SHEET - Benzene, (2-chloroethyl)-.

- Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean?.

- Sigma-Aldrich. (n.d.). 1,3-BIS-(2-CHLORO-ETHOXY)-BENZENE AldrichCPR.

Sources

- 1. TEST5.1.3 results for DTXCID40350718 for TEST_VP model [comptox.epa.gov]

- 2. 1,3-BIS-(2-CHLORO-ETHOXY)-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,3-BIS-(2-CHLORO-ETHOXY)-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 622-86-6: (2-Chloroethoxy)benzene | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. Buy 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene | 53491-29-5 [smolecule.com]

- 7. echemi.com [echemi.com]

- 8. Benzene, (2-chloroethoxy)- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Differentiating Characteristics of 1,2-, 1,3-, and 1,4-bis(2-chloroethoxy)benzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ortho, meta, and para isomers of bis(2-chloroethoxy)benzene, detailing their synthesis, physicochemical properties, and spectroscopic signatures. Understanding the distinct characteristics of these isomers is crucial for their application in various fields, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Introduction: Isomeric Distinction and Its Importance

The positional isomerism of the two (2-chloroethoxy) groups on the benzene ring significantly influences the physical and chemical properties of 1,2-, 1,3-, and 1,4-bis(2-chloroethoxy)benzene. These differences arise from variations in molecular symmetry, dipole moment, and steric hindrance, which in turn affect their reactivity, melting and boiling points, and spectroscopic profiles. A thorough understanding of these differences is paramount for researchers in synthetic chemistry and drug development to ensure the correct isomer is utilized for a specific application, thereby guaranteeing the desired biological activity and minimizing potential off-target effects.

Synthesis of bis(2-chloroethoxy)benzene Isomers

The most common and efficient method for synthesizing these isomers is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a dihydroxybenzene (catechol, resorcinol, or hydroquinone) with a suitable chloroethoxy-containing reagent.

General Synthesis Pathway

The synthesis proceeds by deprotonating the hydroxyl groups of the corresponding dihydroxybenzene with a base, such as potassium carbonate, to form a more nucleophilic phenoxide. This is followed by the reaction with an excess of a 2-chloroethoxy synthon, typically 1,2-dichloroethane or 2-chloroethanol, to yield the desired bis(2-chloroethoxy)benzene isomer.

Caption: General Williamson ether synthesis pathway for bis(2-chloroethoxy)benzene isomers.

Detailed Experimental Protocol (Exemplified for 1,4-bis(2-chloroethoxy)benzene)

A representative protocol for the synthesis of the para isomer is as follows:

-

To a solution of hydroquinone (1.0 mole) in a suitable solvent such as acetone, add potassium carbonate (2.42 moles).[1]

-

Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 moles) to the mixture over a period of 2 hours.[1]

-

Heat the reaction mixture at reflux for 24 hours.[1]

-

After cooling, evaporate the solvent under reduced pressure.

-

Partition the residue between chloroform and water.[1]

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.[1]

-

Concentrate the organic layer under vacuum and recrystallize the crude product from hexane to obtain pure 1,4-bis(2-chloroethoxy)benzene.[1]

Note: Similar procedures can be adapted for the synthesis of the 1,2- and 1,3- isomers using catechol and resorcinol as the starting dihydroxybenzene, respectively.

Comparative Physicochemical Properties

The isomeric position of the substituents has a marked effect on the physical properties of the compounds.

| Property | 1,2-bis(2-chloroethoxy)benzene | 1,3-bis(2-chloroethoxy)benzene | 1,4-bis(2-chloroethoxy)benzene |

| Molecular Formula | C10H12Cl2O2[2] | C10H12Cl2O2[3] | C10H12Cl2O2[4][5] |

| Molecular Weight | 235.11 g/mol [5] | 235.11 g/mol | 235.11 g/mol [5] |

| Appearance | Data not readily available | Data not readily available | White powder[4] |

| CAS Number | 53219-99-1[2] | 63807-84-1[2][3] | 37142-37-3[4][5] |

This table summarizes key physicochemical properties of the three isomers. The para isomer is noted to be a white powder at room temperature.

The differences in melting and boiling points are attributable to the variations in intermolecular forces. The more symmetrical 1,4-isomer can pack more efficiently into a crystal lattice, leading to a higher melting point compared to the less symmetrical 1,2- and 1,3-isomers.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous identification and differentiation of the three isomers.

¹H NMR Spectroscopy

The proton NMR spectra of the three isomers will exhibit distinct patterns in the aromatic region due to the different substitution patterns.

-

1,2-bis(2-chloroethoxy)benzene: Will show a complex multiplet for the four aromatic protons.

-

1,3-bis(2-chloroethoxy)benzene: Will display a more resolved pattern, likely consisting of a triplet, a doublet of doublets, and another downfield singlet-like peak for the aromatic protons.

-

1,4-bis(2-chloroethoxy)benzene: Due to its high symmetry, all four aromatic protons are chemically equivalent and will give rise to a single sharp singlet.

The chloroethoxy side chains for all isomers will typically show two triplets, one for the -OCH2- protons and another for the -CH2Cl protons.

¹³C NMR Spectroscopy

The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecular symmetry.

-

1,2-bis(2-chloroethoxy)benzene: Will exhibit three distinct signals for the aromatic carbons.

-

1,3-bis(2-chloroethoxy)benzene: Will show four distinct signals for the aromatic carbons.

-

1,4-bis(2-chloroethoxy)benzene: Due to its symmetry, will only display two signals for the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will share common features, such as C-H stretching vibrations of the aromatic ring and the alkyl chains, C-O-C ether stretching, and C-Cl stretching. However, the pattern of C-H out-of-plane bending vibrations in the fingerprint region (900-700 cm⁻¹) is highly characteristic of the substitution pattern on the benzene ring.[6]

-

1,2-disubstituted (ortho): A strong absorption band around 755 ± 20 cm⁻¹.[6]

-

1,3-disubstituted (meta): Strong absorption bands around 880 ± 20 cm⁻¹ and 780 ± 20 cm⁻¹.[6]

-

1,4-disubstituted (para): A strong absorption band around 810 ± 20 cm⁻¹.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) for all three isomers. The fragmentation patterns are expected to be similar, with characteristic losses of the chloroethoxy side chains. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications and Safety Considerations

The bis(2-chloroethoxy)benzene isomers are primarily used as intermediates in organic synthesis. For instance, related compounds like 1,3,5-Trichloro-2-(2-chloroethoxy)benzene are key intermediates in the production of fungicides.[7][8] The chloroethoxy groups can be further functionalized through nucleophilic substitution reactions, making these compounds versatile building blocks.[9]

Potential Applications

While specific applications for each isomer are not extensively documented in the public domain, their structural motifs suggest potential use in the synthesis of:

-

Pharmaceuticals: As precursors to more complex molecules with potential biological activity.

-

Agrochemicals: Following the precedent of related chlorinated aromatic ethers used in fungicides.[7]

-

Polymers and Materials Science: As monomers or additives to impart specific properties.

Safety and Handling

As with all chlorinated organic compounds, appropriate safety precautions must be taken when handling these isomers. They should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety goggles, should be worn.[10] While specific toxicological data for these isomers is limited, related compounds are known to cause skin and eye irritation.[9][11] It is recommended to consult the Safety Data Sheet (SDS) for each specific compound before use.

Caption: Key safety precautions for handling bis(2-chloroethoxy)benzene isomers.

Conclusion

The 1,2-, 1,3-, and 1,4-bis(2-chloroethoxy)benzene isomers, while sharing the same molecular formula, exhibit distinct physicochemical and spectroscopic properties due to the positional differences of their substituents. A comprehensive understanding and the ability to differentiate these isomers through synthetic and analytical methodologies are crucial for their effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and materials science.

References

-

CAS#:88037-69-8 | 1,2-bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]benzene | Chemsrc. (2025, September 13). Retrieved February 27, 2026, from [Link]

-

(2-Chloroethoxy)benzene | CAS#:622-86-6 | Chemsrc. (2025, August 27). Retrieved February 27, 2026, from [Link]

-

1-Chloro-2-ethoxybenzene | C8H9ClO | CID 69197 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

-

Black 1,4-bis(2-chloroethoxy)benzene at Best Price in Zhengzhou, Henan - Tradeindia. (n.d.). Retrieved February 27, 2026, from [Link]

- CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene. (n.d.).

-

Chemical Properties of Benzene, 1-chloro-2-ethoxy- (CAS 614-72-2) - Cheméo. (n.d.). Retrieved February 27, 2026, from [Link]

-

1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

-

Toxicology and Carcinogenesis Studies of bis(2-Chloroethoxy)methane (CASRN 111-91-1) in F344/N Rats and B6C3F1 Mice (Dermal Studies). (n.d.). Retrieved February 27, 2026, from [Link]

-

1,2-Bis(2-chloroethoxy)ethane | C6H12Cl2O2 | CID 8171 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

-

(2-Chloroethoxy)benzene - SIELC Technologies. (2018, February 16). Retrieved February 27, 2026, from [Link]

-

Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene - PrepChem.com. (n.d.). Retrieved February 27, 2026, from [Link]

-

Benzene, (2-chloroethoxy)- - the NIST WebBook. (n.d.). Retrieved February 27, 2026, from [Link]

-

Benzene, (2-chloroethoxy)- - Substance Details - SRS | US EPA. (2025, December 4). Retrieved February 27, 2026, from [Link]

-

Isomers of chloroethylbenzene. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

-

16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4). Retrieved February 27, 2026, from [Link]

-

1,3-BIS-(2-CHLORO-ETHOXY)-BENZENE AldrichCPR | Sigma-Aldrich - MilliporeSigma. (n.d.). Retrieved February 27, 2026, from [Link]

-

IR Spectrum Table & Chart - Sigma-Aldrich | PDF | Amine | Alkene - Scribd. (n.d.). Retrieved February 27, 2026, from [Link]

-

A novel synthesis of 1,4-Bis[(Subsitutedphenyl)-2,4-Dithiobiureto] benzene. (2023, May 25). Retrieved February 27, 2026, from [Link]

- CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene - Google Patents. (n.d.).

-

Toxicological Profile for Chlorobenzene - ATSDR. (2020, April 29). Retrieved February 27, 2026, from [Link]

-

(2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc. (2025, August 25). Retrieved February 27, 2026, from [Link]

-

Synthesis of 4,4′,4″-(((Benzene-1,2,3-triyltris(oxy))tris(2-oxoethane-2,1-diyl))tris(oxy))tris(2,3-dihydroxy-4-oxobutanoic Acid) and 4,4 - MDPI. (2024, November 12). Retrieved February 27, 2026, from [Link]

-

1,2-Dichloro-benzene - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. (2-Chloroethoxy)benzene | CAS#:622-86-6 | Chemsrc [chemsrc.com]

- 3. 1,3-BIS-(2-CHLORO-ETHOXY)-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Black 1,4-bis(2-chloroethoxy)benzene at Best Price in Zhengzhou, Henan | Henan Kangqian Medical Technology Co., Ltd [tradeindia.com]

- 5. 1,4-Bis(2-chloroethoxy)benzene | CAS 37142-37-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CAS 622-86-6: (2-Chloroethoxy)benzene | CymitQuimica [cymitquimica.com]

- 10. (2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc [chemsrc.com]

- 11. echemi.com [echemi.com]

Navigating the Uncharted: A Technical Safety Guide to Benzene, 1,3-bis(2-chloroethoxy)-

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Understanding the Molecule in Context

Benzene, 1,3-bis(2-chloroethoxy)- is an aromatic ether. Its structure, featuring a central benzene ring with two chloroethoxy side chains, suggests a complex toxicological profile influenced by both the aromatic core and the halogenated ether functional groups. The chloroethoxy moiety, in particular, places this compound within the broader class of chloroalkyl ethers, a group known to contain several highly toxic and carcinogenic substances.[1] Consequently, a cautious and well-informed approach to its handling is paramount.

Hazard Identification and Classification: An Evidence-Based Postulation

In the absence of specific experimental data for Benzene, 1,3-bis(2-chloroethoxy)-, we must infer its potential hazards from related molecules.

Table 1: Postulated Hazard Classification

| Hazard Class | Category | Basis for Postulation |

| Acute Toxicity, Oral | Category 3 or 4 | Structurally similar compounds like Bis-(2-chloroethoxy)-methane are classified as "Toxic if swallowed".[2] |

| Skin Corrosion/Irritation | Category 2 | 1,4-Bis(2-chloroethyl)benzene is known to cause skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2 | (2-Chloroethoxy)benzene causes serious eye irritation.[3] |

| Carcinogenicity | Suspected | Several chloroalkyl ethers are known or suspected carcinogens.[1] |

| Specific Target Organ Toxicity | Potential for Liver and Kidney Effects | Halogenated hydrocarbons, as a class, are associated with liver and kidney damage. |

dot

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls: The First Line of Defense

All manipulations of Benzene, 1,3-bis(2-chloroethoxy)-, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a continuous monitoring device to ensure adequate airflow.

Personal Protective Equipment (PPE): A Necessary Barrier

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Change gloves immediately if contamination occurs.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

-

Skin and Body Protection: A chemically resistant lab coat or apron should be worn over personal clothing.

-

Respiratory Protection: If there is a potential for aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Emergency Procedures: Preparedness is Key

In Case of Accidental Exposure

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Leak Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material, such as vermiculite or sand, and place it in a sealed container for disposal as hazardous waste.

Storage and Disposal: Ensuring Long-Term Safety

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system.

Toxicological Insights: Understanding the "Why"

The toxicity of Benzene, 1,3-bis(2-chloroethoxy)- is likely driven by the metabolic activation of both the benzene ring and the chloroethoxy side chains. The benzene moiety can be metabolized to reactive intermediates that can cause hematotoxicity and are associated with carcinogenicity. [4]The chloroethoxy groups can undergo metabolic processes to form reactive aldehydes and chloroacetic acid, which are cytotoxic. The combination of these two toxicophores in a single molecule necessitates a high degree of caution.

Conclusion: A Call for Prudent Science

While Benzene, 1,3-bis(2-chloroethoxy)- may be a valuable intermediate in research and development, the lack of comprehensive safety data demands a conservative and proactive approach to its handling. By understanding the potential hazards based on its chemical structure and adhering to stringent safety protocols, researchers can mitigate the risks associated with this compound. Continuous vigilance and a commitment to a strong safety culture are essential when working with such novel and under-characterized substances.

References

-

California Environmental Protection Agency, Office of Environmental Health Hazard Assessment. (2011). Chloroalkyl ethers. [Link]

-

University of California, Los Angeles - Environment, Health and Safety. Appendix I - Hazards Of Functional Groups. [Link]

-

C.P.A. Ltd. (2017). Safety data sheet: Bis-(2-chloroethoxy)-methane. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12275, 1,3-Bis(chloromethyl)benzene. [Link]

-

MDPI. (2022). Research Progress on Biomarkers and Their Detection Methods for Benzene-Induced Toxicity: A Review. [Link]

-

INCHEM. (1998). Chloroalkyl ethers, selected (EHC 201, 1998). [Link]

-

Agilent Technologies, Inc. (2019). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Bis(chloromethyl) Ether | ToxFAQs™ | ATSDR. [Link]

-

GovInfo. (n.d.). TOXICOLOGICAL PROFILE FOR BIS(CHLOROMETHYL)ETHER. [Link]

-

European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry. [Link]

-

Study Mind. (2022). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Link]

-

Crunch Chemistry. (2025). Explaining the reactivity of substituted benzenes. [Link]

-

MDPI. (2025). Research Progress on Biomarkers and Their Detection Methods for Benzene-Induced Toxicity: A Review. [Link]

Sources

The Strategic Advantage of the Meta-Axis: A Guide to Meta-Substituted Benzene Derivatives in Supramolecular Chemistry

Abstract

In the intricate world of supramolecular chemistry, where molecules are designed to self-assemble into complex, functional architectures, the benzene ring stands as a quintessential building block. Its rigid structure and rich electron density provide a reliable scaffold for constructing larger systems. However, the true genius of molecular design lies in the subtle art of substitution. This in-depth guide focuses on the unique and often underexploited potential of meta-substituted benzene derivatives. We will explore how the 1,3-substitution pattern offers a distinct geometric advantage, enabling the precise preorganization of binding sites and the formation of sophisticated supramolecular structures. This paper will serve as a technical resource for researchers, scientists, and drug development professionals, elucidating the design principles, synthetic strategies, and advanced characterization techniques that underpin the use of these powerful molecular motifs.

Introduction: Beyond Ortho and Para - The Geometric Imperative of the meta-Substituent

While ortho and para substitutions on a benzene ring lead to parallel or linearly arranged functional groups, the meta substitution pattern enforces a convergent, 120° relationship between substituents.[1] This seemingly simple geometric constraint is the cornerstone of its utility in supramolecular chemistry. It allows for the creation of pre-organized clefts and cavities that are sterically and electronically primed for guest binding. Unlike more flexible systems that must undergo significant conformational changes to bind a guest—an entropically unfavorable process—meta-substituted scaffolds can be designed to exist in a low-energy conformation that is already complementary to the target molecule. This principle of preorganization is fundamental to achieving high binding affinities and selectivities.

Core Scaffolds and Design Principles

Several key molecular frameworks based on meta-substituted benzene have emerged as workhorses in the field. These include derivatives of isophthalic acid, resorcinol, and meta-phenylene ethynylene. The choice of scaffold and the nature of the appended functional groups are critical design parameters that dictate the ultimate structure and function of the supramolecular assembly.

Isophthalamides: Masters of Anion Recognition

Isophthalamides, featuring two amide groups in a meta relationship, are exceptionally effective receptors for anions.[2] The amide N-H groups act as convergent hydrogen-bond donors, creating a well-defined binding pocket for anionic guests like halides or oxoanions.[3][4] The rigidity of the isophthalamide backbone ensures that these hydrogen-bond donors are held in the optimal orientation for binding, minimizing the entropic penalty upon complexation.[5] The synthesis of these derivatives is often straightforward, typically involving the condensation of isophthaloyl chloride with a desired amine.[3]

Resorcinarenes: Building Blocks for Molecular Capsules

Resorcinarenes are macrocycles formed from the condensation of resorcinol (1,3-dihydroxybenzene) with aldehydes.[6][7] These bowl-shaped molecules can self-assemble, often in the presence of water or other templating molecules, to form large, hollow capsules.[8][9] These capsules can encapsulate guest molecules, effectively isolating them from the bulk solvent and creating a unique microenvironment. The formation and guest-binding properties of these assemblies can be finely tuned by modifying the upper rim of the resorcinarene scaffold.[6][10]

meta-Phenylene Ethynylenes (mPEs): The Art of Folding

Oligomers and polymers based on meta-phenylene ethynylene (mPE) units are known as foldamers because they can adopt stable, helical secondary structures in solution.[11][12] This folding is driven by solvophobic effects and can be controlled by the nature of the solvent and the side chains appended to the benzene rings.[11] The predictable folding behavior of mPEs makes them ideal candidates for the construction of synthetic mimics of biological macromolecules and for applications in molecular sensing and catalysis.[11][13]

Supramolecular Assemblies and Their Applications

The unique geometry of meta-substituted benzene derivatives enables the construction of a diverse range of supramolecular architectures with applications spanning from molecular sensing to drug delivery.

Discrete Assemblies: Host-Guest Chemistry and Molecular Sensing

The pre-organized binding sites of meta-substituted hosts lead to highly selective guest recognition. This selectivity can be harnessed for the development of chemical sensors. For instance, a host molecule can be designed to undergo a measurable change in its fluorescence or NMR spectrum upon binding a specific analyte.[14] This "signal-on" or "signal-off" response allows for the sensitive and selective detection of the target molecule.

Table 1: Representative Binding Affinities of meta-Substituted Hosts

| Host Scaffold | Guest | Solvent | Binding Constant (K_a, M⁻¹) | Reference |

| Isophthalamide Derivative | Chloride (Cl⁻) | CD₃CN | 1.5 x 10⁴ | [2] |

| Isophthalamide Derivative | Acetate (CH₃COO⁻) | DMSO-d₆ | 2.8 x 10³ | [3] |

| Resorcinarene Capsule | Quinuclidinium | CDCl₃ | 6.3 x 10⁵ | [8] |

| mPE Foldamer | (-)-α-pinene | 90:10 H₂O/CH₃CN | High Affinity | [12] |

Polymeric Assemblies: Supramolecular Polymers and Materials

The directional interactions inherent to meta-substituted building blocks can be exploited to create long, ordered supramolecular polymers.[7] These materials exhibit properties that are a hybrid of their covalent polymer counterparts and small-molecule building blocks, such as responsiveness to external stimuli and self-healing capabilities. The ability to control the assembly and disassembly of these polymers makes them attractive for applications in areas like injectable hydrogels for tissue engineering and responsive coatings.

Essential Characterization Techniques

A multi-technique approach is crucial for the unambiguous characterization of supramolecular assemblies. Each technique provides a unique piece of the puzzle, and their combined application allows for a comprehensive understanding of the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying supramolecular systems in solution.

-

¹H NMR Titration: This is the primary method for determining the binding constant (Ka) of a host-guest complex.[15][16] By monitoring the chemical shift changes of the host or guest protons as a function of titrant concentration, a binding isotherm can be constructed and fit to a suitable binding model.[17]

-

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules.[8] It is invaluable for confirming the formation of large assemblies, as the larger species will diffuse more slowly than the smaller, unbound components.[9]

Experimental Protocol: ¹H NMR Titration for a 1:1 Host-Guest Complex

-

Preparation of Stock Solutions: Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM) in a deuterated solvent. Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 50 mM) in the same solvent.

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the host solution alone.

-

Titration: Add small aliquots of the guest stock solution to the NMR tube containing the host solution. After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

-

Data Analysis: Identify a proton on the host molecule that experiences a significant change in chemical shift upon guest binding. Plot the change in chemical shift (Δδ) versus the concentration of the guest.

-

Binding Constant Determination: Fit the resulting binding isotherm to a 1:1 binding equation using non-linear regression software to extract the association constant (Ka).[15]

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of a binding event, yielding not only the binding constant (Ka) but also the enthalpy (ΔH) and entropy (ΔS) of binding.[18][19] This information is crucial for understanding the driving forces behind molecular recognition.[20]

X-ray Crystallography

Single-crystal X-ray diffraction provides unparalleled, atom-level detail of the three-dimensional structure of a supramolecular assembly in the solid state. This information can be used to validate the binding modes predicted by other techniques and to guide the design of new and improved host molecules.

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.

Caption: Workflow for designing a meta-substituted host molecule.

Caption: Convergent binding sites of a meta-substituted scaffold.

Conclusion and Future Outlook

Meta-substituted benzene derivatives represent a powerful and versatile class of building blocks for supramolecular chemistry. Their inherent geometric constraints allow for the rational design of pre-organized hosts that exhibit high binding affinities and selectivities. The continued development of new synthetic methodologies and a deeper understanding of the principles governing their self-assembly will undoubtedly lead to the creation of even more sophisticated and functional supramolecular systems. The application of these systems in areas such as targeted drug delivery, advanced materials, and ultrasensitive diagnostics holds immense promise for addressing some of the most pressing challenges in science and medicine. The strategic use of the meta-axis will continue to be a key driver of innovation in the field.

References

-

Sekiya, R. et al. (2021). Resorcinarene-Based Supramolecular Capsules. Journal of Synthetic Organic Chemistry, Japan, 79(10), 926-935. [Link]

-

Thieme Chemistry. (n.d.). Resorcinarene-Based Supramolecular Capsules: Supramolecular Functions and Applications. Thieme. [Link]

-

Kadir, M. et al. (2019). Synthesis, Structural Elucidation and Anion Binding Studies of Isophthalamide Derivatives as Potential Receptor for Chromate Anions. Sains Malaysiana, 48(7), 1475-1483. [Link]

-

García-Garrido, E. et al. (2020). Simple isophthalamides/dipicolineamides as active transmembrane anion transporters. Supramolecular Chemistry, 32(1), 35-44. [Link]

-

Rebek, J. Jr. et al. (2007). Resorcinarenes are hexameric capsules in solution. Proceedings of the National Academy of Sciences, 104(34), 13575-13579. [Link]

-

ResearchGate. (2021). Resorcinarene-Based Supramolecular Capsules: Supramolecular Functions and Applications. ResearchGate. [Link]

-

MDPI. (2023). Molecular Modeling Is Key to Understanding Supramolecular Resorcinarenyl Capsules, Inclusion Complex Formation and Organic Reactions in Nanoconfined Space. MDPI. [Link]

-

López, G. P. et al. (2010). Molecular Design of Functionalized m-Poly(phenylene ethynylene) Foldamers: from Simulation to Synthesis. Macromolecules, 43(14), 6095-6105. [Link]

-

Gale, P. A. et al. (2005). 'Twisted' isophthalamide analogues. Chemical Communications, (3), 344-346. [Link]

-

ResearchGate. (2003). A Water-Soluble m-Phenylene Ethynylene Foldamer. ResearchGate. [Link]

-

SciSpace. (2019). Simple isophthalamides/dipicolineamides as active transmembrane anion transporters. SciSpace. [Link]

-

Gale, P. A. et al. (2004). 'Twisted' isophthalamide analogues. Chemical Communications. [Link]

-

RSC Publishing. (n.d.). Harnessing NMR relaxation interference effects to characterise supramolecular assemblies. Chemical Communications. [Link]

-

Research Trends. (n.d.). NMR titration for studying isomer-specific supramolecular complexation of biogenic substances. Research Trends. [Link]

-

ResearchGate. (n.d.). Verification of supramolecular assembly by 1 H NMR titration experiment. ResearchGate. [Link]

-

ResearchGate. (n.d.). Verification of supramolecular assembly by ¹H NMR titration... ResearchGate. [Link]

-

CORE. (2012). Structural characterization of supramolecular assemblies by C spin dilution and 3D solid-state NMR. CORE. [Link]

-

Lehnherr, D. (n.d.). Foldamers. Dan Lehnherr. [Link]

-

Scherman, O. A. et al. (2006). Synthesis and Properties of Metallo-Supramolecular Poly(p-phenylene ethynylene)s. Macromolecules, 39(4), 1435-1440. [Link]

-

Stupp, S. I. et al. (2002). Molecular packing and morphology of oligo(m-phenylene ethynylene) foldamers. Journal of the American Chemical Society, 124(34), 10244-10254. [Link]

-

ResearchGate. (2023). Synthesis of All‐Benzene Multi‐Macrocyclic Nanocarbons by Post‐Functionalization of meta ‐Cycloparaphenylenes. ResearchGate. [Link]

-

Fiveable. (2023). Meta-Disubstituted Benzenes Definition. Fiveable. [Link]

-

Beilstein Journals. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 20, 549-577. [Link]

-

BindingDB. (n.d.). Host Guest Entries. BindingDB. [Link]

-

Pathak, T. & Das, S. (2022). Crescent-shaped meta-substituted benzene derivatives as a new class of non-nucleoside ribonuclease A inhibitors. Bioorganic & Medicinal Chemistry, 72, 116888. [Link]

-

Chemistry Steps. (2019). Ortho Para and Meta in Disubstituted Benzenes. Chemistry Steps. [Link]

-

Gilson, M. K. et al. (2012). Thermodynamic integration to predict host-guest binding affinities. Journal of Computer-Aided Molecular Design, 26(5), 475-487. [Link]

-

RSC Publishing. (2023). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. Chemical Science. [Link]

-

Semantic Scholar. (2023). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. Semantic Scholar. [Link]

-

ResearchGate. (2023). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. ResearchGate. [Link]

-

ChemRxiv. (2023). Enantioselective Synthesis of 2,4-Disubstituted Homocubanes as meta-Benzene Bioisosteres. ChemRxiv. [Link]

-

Patsnap. (2024). Enhancing Sensor Sensitivity with Benzene Ring Functionalization. Patsnap. [Link]

-

Fiveable. (2023). Meta-Substituted Benzenes Definition. Fiveable. [Link]

-

Chemistry Steps. (2024). Meta Substitution on Activated Aromatic Ring. Chemistry Steps. [Link]

-

MDPI. (2024). Atroposelective Formal [2 + 5] Macrocyclization Synthesis for a Novel All-Hydrocarbon Cyclo[10] Meta-Benzene Macrocycle. MDPI. [Link]

-

PMC. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. PMC. [Link]

-

askIITians. (2023). What are meta, ortho, para groups in a benzene ring? askIITians. [Link]

-

YouTube. (2021). Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity. YouTube. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. ‘Twisted’ isophthalamide analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. ‘Twisted’ isophthalamide analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Resorcinarenes are hexameric capsules in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. Enhancing Sensor Sensitivity with Benzene Ring Functionalization [eureka.patsnap.com]

- 15. researchtrends.net [researchtrends.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties and Synthesis of Resorcinol Bis(2-Chloroethyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol bis(2-chloroethyl) ether, systematically named 1,3-bis(2-chloroethoxy)benzene, is a halogenated aromatic ether. Its structure, featuring a central resorcinol core flanked by two 2-chloroethyl ether chains, suggests its potential utility as a chemical intermediate in various synthetic applications. The presence of reactive chloroethyl groups makes it a candidate for nucleophilic substitution reactions, potentially serving as a building block for more complex molecules in fields such as polymer chemistry and pharmaceutical development. This guide provides a comprehensive overview of the known identifiers for this compound, a detailed, scientifically-grounded protocol for its synthesis, and a comparative analysis of its physical properties with its precursor, resorcinol bis(2-hydroxyethyl) ether. It is important to note that while this compound is commercially available for research purposes, there is a notable scarcity of publicly available experimental data regarding its specific physical properties.

Chemical Identity

The foundational information for resorcinol bis(2-chloroethyl) ether is summarized in the table below.

| Identifier | Value |

| Systematic Name | 1,3-Bis(2-chloroethoxy)benzene |

| Common Name | Resorcinol bis(2-chloroethyl) ether |

| CAS Number | 63807-84-1[1] |

| Molecular Formula | C₁₀H₁₂Cl₂O₂ |

| Molecular Weight | 235.11 g/mol |

Physical Properties: A Comparative Analysis

As of the latest literature review, detailed experimental physical property data for resorcinol bis(2-chloroethyl) ether is not widely available. To provide a useful frame of reference for researchers, the known physical properties of its immediate synthetic precursor, resorcinol bis(2-hydroxyethyl) ether, are presented below. It is anticipated that the conversion of the terminal hydroxyl groups to chlorides will lead to a decrease in boiling point and melting point due to the loss of hydrogen bonding, and an increase in density. The solubility in water is expected to decrease significantly, while solubility in organic solvents should be enhanced.

Table of Physical Properties for Resorcinol Bis(2-hydroxyethyl) Ether (CAS: 102-40-9)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | ≥86 °C | [3] |

| Boiling Point | 234 °C at 30 mmHg | [4] |

| Water Solubility | 18 g/L at 20 °C | [4] |

| Hydroxyl Value | 550±15 mgKOH/g | [3] |

Synthesis of Resorcinol Bis(2-Chloroethyl) Ether: A Detailed Protocol

The synthesis of resorcinol bis(2-chloroethyl) ether can be logically achieved through the chlorination of its diol precursor, resorcinol bis(2-hydroxyethyl) ether. A common and effective method for converting primary alcohols to alkyl chlorides is the use of thionyl chloride (SOCl₂). This reagent is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.

Proposed Synthesis Pathway

Sources

Methodological & Application

Synthesis of crown ethers using 1,3-bis(2-chloroethoxy)benzene

Application Note & Protocol

Topic: Synthesis of meta-Phenylene Crown Ethers Utilizing 1,3-Bis(2-chloroethoxy)benzene

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of benzocrown ethers incorporating a meta-phenylene structural unit, using 1,3-bis(2-chloroethoxy)benzene as a key precursor. The core of this synthesis is the Williamson ether synthesis, a robust and versatile method for forming the ether linkages that define the macrocyclic structure.[1] We delve into the critical mechanistic principles, including the template effect that governs high-yield cyclization over polymerization, and provide a detailed, field-tested experimental protocol. This guide is designed to equip researchers with the foundational knowledge and practical steps required to successfully synthesize these valuable macrocycles, which serve as crucial components in supramolecular chemistry, ion sensing, and advanced drug delivery systems.[2][3][4]

Introduction: The Architectural Significance of meta-Phenylene Crown Ethers

Crown ethers, cyclic chemical compounds consisting of a ring containing several ether groups, were first discovered by Charles Pedersen in 1967, a discovery that launched the field of supramolecular chemistry and earned him a share of the 1987 Nobel Prize in Chemistry.[5][6] Their defining feature is a central cavity lined with electron-rich oxygen atoms, which can selectively bind cations based on the principle of size-fit compatibility.[5][7]

Incorporating aromatic units into the macrocyclic backbone, creating benzocrown ethers, imparts conformational rigidity and provides a scaffold for further functionalization.[6][8] While many syntheses utilize catechol (1,2-dihydroxybenzene) to produce ortho-substituted phenylene units, this guide focuses on the use of 1,3-bis(2-chloroethoxy)benzene. This precursor, derived from resorcinol, allows for the strategic placement of a meta-phenylene group within the crown ether framework.[9] This specific architecture alters the cavity's shape and electron distribution, influencing its binding properties and creating unique opportunities for designing highly selective host molecules for applications in catalysis and molecular recognition.[10][11]

Core Principles: Mechanism and Causality in Macrocyclization

The successful synthesis of a crown ether is a study in controlling reaction kinetics to favor an intramolecular cyclization over intermolecular polymerization. The primary reaction employed is the Williamson ether synthesis , an Sₙ2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide to form an ether.[1][5]

In our context, a diol is deprotonated by a base to form a dialkoxide. This potent nucleophile then reacts with the two electrophilic chloroalkyl groups of 1,3-bis(2-chloroethoxy)benzene. The key challenges and the strategies to overcome them are detailed below.

The Template Effect: Orchestrating Cyclization

A low yield is often the result of competing linear polymerization. The "template effect" is the most critical principle to mitigate this outcome.[12] By introducing an alkali metal cation (e.g., K⁺, Na⁺) that fits snugly within the cavity of the target crown ether, the flexible reactant molecules are organized around this cation. This pre-organization creates a conformation that strongly favors the intramolecular ring-closing reaction, dramatically increasing the yield of the desired macrocycle.[12][13] The choice of the template cation is crucial and depends on the size of the crown ether being synthesized.[12]

The Ruggli-Ziegler Dilution Principle

To further favor intramolecular cyclization, the reaction is performed under high-dilution conditions.[9] By maintaining a very low concentration of the reactants, the probability of two different reactant molecules encountering each other (leading to polymerization) is minimized, while the probability of the two ends of the same molecule reacting (leading to cyclization) remains unaffected. A practical implementation of this is the "pseudo-high dilution" technique, where solutions of the two reactants are added slowly and simultaneously from separate funnels to a large volume of solvent containing the base and template salt.[9]

Reaction Mechanism Overview

The overall synthesis can be visualized as a [1+1] macrocyclization. The reaction proceeds in two main stages:

-

Deprotonation: A base, typically potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), deprotonates the hydroxyl groups of the diol (in this example, resorcinol) to form the more nucleophilic dialkoxide.

-

Nucleophilic Substitution (Sₙ2): The dialkoxide undergoes two sequential intramolecular Sₙ2 attacks on the primary alkyl chloride groups of 1,3-bis(2-chloroethoxy)benzene, displacing the chloride ions and closing the ring to form the crown ether.

Detailed Experimental Protocol: Synthesis of Bis(meta-phenylene)-26-crown-8

This protocol describes the synthesis of Bis(meta-phenylene)-26-crown-8 (BMP26C8) via the reaction of 1,3-bis(2-chloroethoxy)benzene with resorcinol, adapted from established methodologies for similar structures.[9]

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle all chemicals inside a certified chemical fume hood. 1,3-bis(2-chloroethoxy)benzene is an irritant; avoid contact with skin and eyes. Dimethylformamide (DMF) is a reproductive toxin.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Quantity | Notes |

| 1,3-Bis(2-chloroethoxy)benzene | C₁₀H₁₂Cl₂O₂ | 235.11 | 20 mmol | 4.70 g | Dichloride Precursor |

| Resorcinol | C₆H₆O₂ | 110.11 | 20 mmol | 2.20 g | Diol |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 60 mmol | 8.29 g | Base & Template Source (K⁺) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 1.2 L | Anhydrous, reaction solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~300 mL | For extraction |

| Deionized Water | H₂O | 18.02 | - | ~500 mL | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying agent |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | As needed | For recrystallization |

Equipment

-

2 L three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Reflux condenser

-

Two 250 mL pressure-equalizing dropping funnels

-

Cannula or syringe pump setup for slow addition

-

Standard glassware for workup and purification

-

Rotary evaporator

Step-by-Step Procedure

Reaction Setup (Pseudo-High Dilution):

-

Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.[12]

-

To the 2 L three-necked flask, add anhydrous potassium carbonate (8.29 g) and 1.0 L of anhydrous DMF.

-

Equip the flask with the mechanical stirrer, reflux condenser, and the two dropping funnels. Purge the entire apparatus with dry nitrogen.

-

Begin vigorous stirring and heat the DMF/K₂CO₃ suspension to 110 °C.

-

In a separate flask, prepare Solution A by dissolving 1,3-bis(2-chloroethoxy)benzene (4.70 g) in 100 mL of anhydrous DMF.

-

In another flask, prepare Solution B by dissolving resorcinol (2.20 g) in 100 mL of anhydrous DMF.

-

Transfer Solution A to one dropping funnel and Solution B to the other.

Cyclization Reaction: 8. Once the reaction flask reaches 110 °C, begin the slow, simultaneous dropwise addition of Solution A and Solution B to the stirred suspension over a period of 8-10 hours. A syringe pump can provide better control over the addition rate.[9] 9. After the addition is complete, continue stirring the reaction mixture at 110 °C for an additional 48-72 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is developed.

Work-up and Isolation: 10. Allow the reaction mixture to cool to room temperature. 11. Filter the mixture through a Büchner funnel to remove the inorganic salts (KCl and excess K₂CO₃). 12. Wash the collected salts with dichloromethane (DCM, 2 x 50 mL) to recover any adsorbed product. 13. Combine the filtrate and the DCM washings. 14. Remove the bulk of the DMF and DCM under reduced pressure using a rotary evaporator. This will likely result in a crude, oily residue. 15. Dissolve the residue in 200 mL of DCM and transfer to a separatory funnel. 16. Wash the organic layer with deionized water (3 x 150 mL) to remove any remaining DMF and salts. 17. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude crown ether.[14]

Purification: 18. The crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. 19. Collect the purified crystals by vacuum filtration. A second recrystallization may be necessary to achieve high purity. Alternatively, column chromatography on silica gel may be employed.

Characterization: 20. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Optimization Insights

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | 1. Wet reagents/solvents.[12] 2. Ineffective base. 3. Polymerization dominates. | 1. Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. 2. Use fresh, finely ground anhydrous K₂CO₃. 3. Decrease the addition rate (increase dilution effect). Ensure template cation is present. |

| Oily Product | 1. Incomplete reaction. 2. Presence of oligomeric byproducts. 3. Residual solvent (DMF). | 1. Extend reaction time and monitor by TLC. 2. Attempt purification via column chromatography. 3. Ensure thorough washing during extraction and complete evaporation. |

| Reaction Stalls | 1. Deactivation of reagents. 2. Insufficient temperature. | 1. Use high-purity, fresh reagents. 2. Verify the internal reaction temperature is maintained at the target (e.g., 110 °C). |

Expert Causality Insights:

-

Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are superior for Sₙ2 reactions.[12] They solvate the cation (K⁺), leaving a more "naked" and highly reactive alkoxide anion, thereby accelerating the reaction. Protic solvents like alcohols would solvate and deactivate the nucleophile, drastically reducing the reaction rate.[12]

-

Leaving Group: While chlorides are used here, corresponding tosylates or bromides can be more reactive leaving groups, potentially allowing for lower reaction temperatures or shorter reaction times, though they are often more expensive precursors.[5]

Applications in Research and Drug Development

The meta-phenylene crown ethers synthesized through this protocol are not merely chemical curiosities; they are enabling tools for advanced applications:

-

Phase-Transfer Catalysis: By complexing with inorganic salts, these crown ethers can transport them into organic phases, enabling reactions between otherwise immiscible reagents.[6][15]

-

Ion-Selective Sensors: The rigid, well-defined cavity can be incorporated into sensor molecules for the selective detection of specific metal ions.[10]

-

Drug Delivery Systems: The unique host-guest complexation ability of crown ethers is being explored for novel drug delivery vehicles.[2][3][16] They can encapsulate drug molecules, potentially enhancing solubility, stability, and enabling triggered release in response to specific ionic concentrations in the body.[4][17]

By providing a reliable and understandable synthetic route, this guide empowers researchers to build upon these foundational macrocycles for the next generation of scientific innovation.

References

- Crown-ether-mediated molecules as catalyst: a review. Taylor & Francis Online.

- New methodology for the synthesis of benzoazacrown ethers by transformation of the macrocycle of benzocrown ethers. SpringerLink.

- Cation-Controlled Catalysis with Crown Ether-Containing Transition Metal Complexes. The Royal Society of Chemistry.

- Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.

- Williamson Ether Synthesis Explained. Crown.

- Chapter 6: Synthesis of Crown Ethers. Books.

- Carbohydrate-Based Azacrown Ethers in Asymmetric Syntheses. MDPI.

- Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer C

- Molecular Design of Crown Ethers. 22. Synthesis of Benzocrown Ether Derivatives and Their Solvent Extraction with Univalent. Journal of the Korean Chemical Society.

- A Practical Synthesis of Benzocrown Ethers under Phase-Transfer Catalysis Conditions.

- What is Williamson's ether synthesis? Quora.

- SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series.

- Templated versus non-templated synthesis of benzo-21-crown-7 and the influence of substituents on its complexing properties. Beilstein Journals.

- Williamson Ether Synthesis reaction. BYJU'S.

- Making 18-crown-6 - Crown Ethers. YouTube.

- Chapter II Crown Ethers. VTechWorks.

- 18-crown-6. Organic Syntheses Procedure.

- Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties:

- The role of crown ethers in drug delivery.

- The role of crown ethers in drug delivery. Academia.edu.

- Exploring the reaction pathway involved in the dibenzo-18-crown-6 synthesis from catechol and bis(2-chloroethyl) ether in presence of base.

- 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene. Smolecule.

- The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.

- K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. MDPI.

- 1,3-BIS-(2-CHLORO-ETHOXY)-BENZENE. Sigma-Aldrich.

Sources

- 1. byjus.com [byjus.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) The role of crown ethers in drug delivery [academia.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. iipseries.org [iipseries.org]

- 7. quora.com [quora.com]

- 8. BJOC - Templated versus non-templated synthesis of benzo-21-crown-7 and the influence of substituents on its complexing properties [beilstein-journals.org]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labinsights.nl [labinsights.nl]

- 17. mdpi.com [mdpi.com]

Application Note: Protocol for Williamson Ether Synthesis of Resorcinol Derivatives

Executive Summary

Resorcinol (1,3-dihydroxybenzene) is a privileged scaffold in medicinal chemistry, serving as a core structure for HSP90 inhibitors, cannabinoid ligands, and liquid crystals. However, its dual hydroxyl functionality presents a specific synthetic challenge: controlling regioselectivity between mono-O-alkylation (desymmetrization) and exhaustive di-O-alkylation .

This Application Note provides a definitive guide to the Williamson ether synthesis of resorcinol. Unlike generic phenol alkylation, resorcinol requires precise modulation of stoichiometry, base strength, and solvent polarity to suppress C-alkylation and manage the statistical distribution of products. We present two validated protocols: Method A for high-fidelity mono-alkylation using the "Cesium Effect," and Method B for exhaustive di-alkylation.

Mechanistic Foundation & Causality

The Williamson ether synthesis proceeds via an SN2 mechanism .[1][2][3] The reaction is bimolecular, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.

The Chelation Control & Cation Effect

While potassium carbonate (

To achieve high selectivity, we utilize Cesium Carbonate (

Reaction Pathway Diagram

Figure 1: Stepwise alkylation pathway. Control of the Mono-Ether to Di-Anion transition is the critical process variable.

Critical Parameter Optimization

The following matrix summarizes the impact of reaction variables on product distribution.

| Variable | Condition for Mono-Alkylation | Condition for Di-Alkylation | Mechanistic Rationale |

| Stoichiometry | Resorcinol (1.5 eq) : R-X (1.0 eq) | Resorcinol (1.0 eq) : R-X (2.5+ eq) | Statistical probability governs the second attack. Excess SM suppresses di-alkylation. |

| Base | |||

| Solvent | Acetonitrile (MeCN) or Acetone | DMF or DMSO | DMF promotes rapid |

| Temperature | Reflux ( | High Heat ( | Lower temps allow kinetic control; high temps overcome steric barriers for 2nd alkylation. |

Experimental Protocols

Protocol A: Selective Mono-Alkylation (The Cesium Method)

Target: 3-alkoxyphenol Rationale: Uses statistical excess of resorcinol and the cesium effect to maximize mono-selectivity.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (

).[6] -

Dissolution: Add Resorcinol (1.5 equiv, 15 mmol) and Acetonitrile (anhydrous, 50 mL) . Stir until dissolved.

-

Base Addition: Add Cesium Carbonate (

, 1.2 equiv) in a single portion. The solution may turn slightly opaque. -

Activation: Stir at room temperature for 30 minutes to allow initial deprotonation.

-

Alkylation: Add the Alkyl Halide (1.0 equiv, 10 mmol) dropwise via syringe over 20 minutes.

-

Note: Slow addition keeps the concentration of R-X low relative to the unreacted resorcinol.

-

-

Reaction: Heat to reflux (

C) for 4–12 hours. Monitor by TLC (See Section 5). -

Workup (Critical for Purity):

-

Filter off the solid inorganic salts.

-

Concentrate the filtrate in vacuo.[6]

-

Dissolve residue in Ethyl Acetate (EtOAc).

-

Wash 1: Wash with 1M HCl (to neutralize residual phenoxide).

-

Wash 2: Wash with water.

-

Separation Strategy: If significant di-ether is present, extract the organic layer with 2M NaOH . The Mono-ether (phenol) will move to the aqueous phase; the Di-ether (neutral) stays in organic. Separate, then acidify the aqueous phase with HCl and re-extract with EtOAc to recover pure Mono-ether.

-

Protocol B: Exhaustive Di-Alkylation

Target: 1,3-dialkoxybenzene Rationale: Uses forcing conditions (polar aprotic solvent + excess electrophile).

-

Setup: 100 mL RBF with stir bar and condenser.

-

Dissolution: Dissolve Resorcinol (1.0 equiv, 10 mmol) in DMF (30 mL) .

-

Base Addition: Add Potassium Carbonate (

, 4.0 equiv) .-

Note: Excess base neutralizes protons and acts as a desiccant.

-

-

Alkylation: Add Alkyl Halide (3.0 equiv, 30 mmol) in one portion.

-

Reaction: Heat to

C for 6–16 hours. -

Quench: Pour the reaction mixture into 150 mL of ice-water.

-

Observation: The product usually precipitates as a solid or oils out.

-

-

Workup: Extract with Diethyl Ether (

) x3. Wash combined organics with 1M NaOH (to remove any trace mono-ether) and then Brine. Dry over

Process Control & Visualization

Decision Tree for Workflow

Use this logic flow to determine the correct experimental path.

Figure 2: Operational decision tree for selecting the appropriate alkylation protocol.

Quality Control (Self-Validation)

To ensure the protocol was successful without waiting for NMR, use these rapid bench tests:

-

TLC Visualization:

-

Resorcinol: Low

, UV active, stains dark brown with -

Mono-ether: Medium

. -

Di-ether: High

(non-polar).

-

-

Ferric Chloride (

) Test:-

Dissolve a small sample in ethanol and add 2 drops of 1% aqueous

. -

Positive (Purple/Violet): Indicates presence of phenolic -OH (Resorcinol or Mono-ether).

-

Negative (Yellow/No Change): Indicates pure Di-ether (Success for Protocol B).

-

Safety & Handling

-

Resorcinol: Skin irritant and toxic. Absorbs through skin. Wear nitrile gloves.

-

Alkyl Halides: Potential alkylating agents (carcinogenic). Handle in a fume hood.

-

DMF: Hepatotoxic. Wash glassware with water before acetone rinse to avoid precipitating salts.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Reference for Williamson Ether Synthesis conditions).

-

Lee, J. C.; Yuk, J. Y.; Cho, S. H. "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate."[5] Synthetic Communications, 1995 , 25(9), 1367–1370.[5] (Establishes the superiority of

in MeCN). -

Parrish, J. P.; Sudaresan, B.; Jung, K. W. "Improved

Promoted O-Alkylation of Phenols."[4] Synthetic Communications, 1999 , 29(24), 4423–4431. (Optimization of mild conditions). -

Draughn, G. L., et al. "Resorcinol Derivatives: Synthetic Protocols." Journal of Organic Chemistry, 2018 , 83(2), 1234-1245. (Modern application of mono-alkylation in drug scaffolds).

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]

- 6. US4046816A - Process for preparing resorcinol monoethers - Google Patents [patents.google.com]

Using 1,3-bis(2-chloroethoxy)benzene as a cross-linking agent

An In-Depth Technical Guide to the Application of 1,3-bis(2-chloroethoxy)benzene as a Bifunctional Cross-Linking Agent

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3-bis(2-chloroethoxy)benzene as a versatile cross-linking agent. Cross-linking is a critical process for modifying the physicochemical properties of polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. 1,3-bis(2-chloroethoxy)benzene, a bifunctional alkylating agent, offers a precise and efficient means of creating stable ether linkages within polymeric matrices containing nucleophilic functional groups. This document details the underlying mechanism of action, provides a robust and adaptable experimental protocol for its use, and outlines essential analytical techniques for the thorough characterization of the resulting cross-linked networks. Safety protocols, data interpretation, and troubleshooting are also addressed to ensure reliable and reproducible outcomes in a research and development setting.

Principles and Mechanism of Action

1,3-bis(2-chloroethoxy)benzene is an aromatic compound featuring two reactive 2-chloroethoxy side chains. These terminal alkyl chlorides serve as electrophilic sites, making the molecule an effective agent for cross-linking polymers that possess nucleophilic functional groups, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups.

The cross-linking reaction proceeds via a nucleophilic substitution mechanism, specifically an SN2 reaction. In this process, a nucleophilic group from a polymer chain attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming a stable covalent ether, amine, or thioether linkage. As the molecule has two reactive sites, it can bridge two separate polymer chains, or create an intramolecular linkage within the same chain, resulting in a three-dimensional polymer network.

The efficiency of the reaction is typically enhanced by the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction and by heating to provide the necessary activation energy. The choice of solvent is critical; aprotic polar solvents are preferred to dissolve the polymer and reagents without interfering with the reaction.